2-(Bromomethyl)-3-nitropyridine
Overview
Description
2-(Bromomethyl)-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound, with a bromomethyl group and a nitro group attached to the pyridine ring. This compound is relevant in the field of organic synthesis and has potential applications in materials science, particularly in the development of non-linear optical (NLO) materials .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored in several studies. For instance, 3-Bromomethyl-2-nitropyridine has been utilized in a novel synthesis of 2-hydroxy-1,8-naphthyridine, showcasing its utility as a building block for more complex heterocyclic compounds . Additionally, reactions of 2-bromomethyl-3-nitropyridine with aromatic amines have been investigated, leading to the formation of 2-arylaminomethyl-3-nitropyridines at room temperature, and 2H-pyrazolo[4,3-b]pyridines under higher temperatures .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-3-nitropyridine derivatives has been extensively studied using various spectroscopic methods and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, has been determined to be orthorhombic with specific intermolecular interactions such as hydrogen bonding . Similarly, the molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been elucidated, providing insights into the stabilization and arrangement of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored through various reactions. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, which is a key step in the synthesis of more complex molecules . The nitro group also plays a significant role in the chemical behavior of these compounds, influencing their electronic properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-3-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations have provided insights into the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds . The high value of first-order hyperpolarizability and non-zero dipole moment indicate that these compounds could be promising candidates for NLO materials . Additionally, docking studies have been conducted to predict the biological activity of these molecules, suggesting potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis of Pyrazolo-pyridines and Aminomethyl-nitropyridines
Research by Hurst and Wibberley (1968) on the reactions of 2-bromomethyl-3-nitropyridine with aromatic amines demonstrates its utility in synthesizing various organic compounds. At room temperature, this compound yields 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, it leads to the production of 2H-pyrazolo[4,3-b]pyridines, showcasing its versatility in organic synthesis (Hurst & Wibberley, 1968).
Preparation of Naphthyridine Derivatives
The work of Hawes and Wibberley (1967) explores the use of 3-bromomethyl-2-nitropyridine, a related compound, in synthesizing 2-hydroxy-1,8-naphthyridine. This highlights its application in the preparation of naphthyridine derivatives, which are significant in various chemical reactions (Hawes & Wibberley, 1967).
Solvent Influence on Reactivity
The study by Hertog and Jouwersma (1953) investigates the reactivity of various nitropyridines, including 2-bromo derivatives, towards ammonia in different solvents. This research provides insights into how solvent polarity affects substitution processes in nitropyridines, valuable for understanding and optimizing chemical reactions involving these compounds (Hertog & Jouwersma, 1953).
Large-Scale Oxidation Processes
Agosti et al. (2017) discuss the large-scale production of 5-bromo-2-nitropyridine via hydrogen peroxide oxidation. Their research focuses on optimizing reaction conditions and ensuring safety, demonstrating the industrial applicability of processes involving nitropyridine derivatives (Agosti et al., 2017).
Vibrational and Molecular Structure Studies
Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine. Their study provides detailed information on its molecular structure, electronic, and vibrational characteristics, crucial for understanding the physical properties of these compounds (Abraham, Prasana, & Muthu, 2017).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.
Future Directions
This could include potential applications of the compound, areas for further research, and improvements in synthesis or handling.
properties
IUPAC Name |
2-(bromomethyl)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXQFAXHRDFUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618601 | |
Record name | 2-(Bromomethyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-nitropyridine | |
CAS RN |
20660-73-5 | |
Record name | 2-(Bromomethyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.